molecular formula C11H23ClO3S B13622383 3-(Octan-2-yloxy)propane-1-sulfonyl chloride

3-(Octan-2-yloxy)propane-1-sulfonyl chloride

Cat. No.: B13622383
M. Wt: 270.82 g/mol
InChI Key: PDFJLDFNAAMTNZ-UHFFFAOYSA-N
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Description

3-(Octan-2-yloxy)propane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group and an ether linkage (octan-2-yloxy) attached to a propane backbone. The sulfonyl chloride moiety confers high reactivity, enabling its use in sulfonamide synthesis, surfactant preparation, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-octan-2-yloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-3-4-5-6-8-11(2)15-9-7-10-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

PDFJLDFNAAMTNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with octan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Octan-2-yloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Octan-2-yloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural analogues include:

O-Propyl methylphosphonothionochloridate (CAS 18005-37-3): A phosphorus-based chloride with a phosphonothioate (-P(O)(S)Cl) group. Unlike sulfonyl chlorides, phosphonothioates exhibit moderate reactivity and are used in organophosphorus chemistry (e.g., pesticide precursors) .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde : Contains a sulfanyl (thioether, -S-) group instead of sulfonyl chloride. Thioethers are less electrophilic but serve as precursors for sulfoxides/sulfones .

1,2,3-Trichloropropane (CAS 96-18-4): A chlorinated alkane with high toxicity, historically used as a solvent or degreaser. It lacks functional group versatility compared to sulfonyl chlorides .

Reactivity Profiles

  • 3-(Octan-2-yloxy)propane-1-sulfonyl chloride : Reacts vigorously with nucleophiles (e.g., amines, alcohols) to form sulfonates or sulfonamides. Hydrolysis-sensitive due to the -SO₂Cl group.
  • O-Propyl methylphosphonothionochloridate: Less reactive than sulfonyl chlorides; participates in phosphorylation reactions. Stability under ambient conditions makes it suitable for industrial workflows .
  • 5-(3-Chlorophenylsulfanyl)-... : The thioether group requires oxidation (e.g., with H₂O₂) to activate for further reactions, limiting direct utility in nucleophilic substitutions .

Commercial Availability and Stability

  • 3-(Octan-2-yloxy)propane-1-sulfonyl chloride : Discontinued, indicating instability or niche applications .
  • 1,2,3-Trichloropropane: Strictly regulated due to carcinogenicity and environmental persistence .

Data Tables

Compound CAS Number Molecular Formula Functional Groups Reactivity Applications
3-(Octan-2-yloxy)propane-1-sulfonyl chloride N/A C₁₁H₂₁ClO₃S Sulfonyl chloride, ether High (hydrolysis-prone) Sulfonamide synthesis, surfactants
O-Propyl methylphosphonothionochloridate 18005-37-3 C₄H₁₀ClOPS Phosphonothioate, chloride Moderate Organophosphorus chemistry
5-(3-Chlorophenylsulfanyl)-... N/A C₁₂H₈ClF₃N₂OS Thioether, aldehyde, trifluoromethyl Low (requires activation) Pharmaceutical intermediates
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ Alkyl chlorides Moderate Solvent, degreaser (historical)

Research Findings and Key Differences

Functional Group Versatility: Sulfonyl chlorides outperform thioethers and phosphonothioates in direct nucleophilic substitutions but require stringent storage conditions .

Toxicity and Regulation: 1,2,3-Trichloropropane’s high toxicity contrasts with the specialized but safer applications of sulfonyl/phosphonothioate chlorides .

Market Viability: The discontinuation of 3-(Octan-2-yloxy)propane-1-sulfonyl chloride highlights challenges in balancing reactivity with commercial feasibility, whereas O-propyl methylphosphonothionochloridate remains relevant in agrochemical research .

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